molecular formula C8H6N2OS3 B1334769 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide CAS No. 52560-89-1

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

Cat. No. B1334769
CAS RN: 52560-89-1
M. Wt: 242.3 g/mol
InChI Key: AMSLEHALZQXAOV-UHFFFAOYSA-N
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Description

“5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C8H6N2OS3 . It has a molecular weight of 242.3 g/mol . This compound is also known by other names such as “5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide” and “2-Thiophenecarboxamide,5-(2,3-dihydro-2-thioxo-4-thiazolyl)-” among others .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12)" . The Canonical SMILES string is "C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2" . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.3 g/mol . It has a computed XLogP3-AA value of 1.4 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 141 Ų . The exact mass and monoisotopic mass of the compound are both 241.96422634 g/mol .

Scientific Research Applications

Synthesis of Arotinolol Hydrochloride

One of the known scientific research applications of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is its involvement in the multi-step synthesis of arotinolol hydrochloride . Arotinolol hydrochloride is a selective β1-adrenergic receptor antagonist used clinically to treat conditions such as mild to moderate primary hypertension, angina pectoris, rapid-type cardiac arrhythmias, and essential tremor .

properties

IUPAC Name

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLEHALZQXAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401421
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

CAS RN

52560-89-1
Record name 52560-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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